2,6-Dibromophenol-d3

Stable Isotope Labeling Mass Spectrometry Analytical Chemistry

2,6-Dibromophenol-d3 is a deuterated internal standard for GC/LC-MS. It provides a +3 Da mass shift for accurate isotope dilution, avoiding co-elution (7.86 min vs. 2,4-isomer at 6.50 min). Ideal for sub-ng/L quantification in environmental/food analysis.

Molecular Formula C6H4Br2O
Molecular Weight 254.92 g/mol
CAS No. 1219803-14-1
Cat. No. B12309210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dibromophenol-d3
CAS1219803-14-1
Molecular FormulaC6H4Br2O
Molecular Weight254.92 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Br)O)Br
InChIInChI=1S/C6H4Br2O/c7-4-2-1-3-5(8)6(4)9/h1-3,9H/i1D,2D,3D
InChIKeySSIZLKDLDKIHEV-CBYSEHNBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 0.05 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dibromophenol-d3 (CAS 1219803-14-1) — Deuterated Internal Standard for Trace Bromophenol Quantification


2,6-Dibromophenol-d3 is the deuterium-labeled analogue of 2,6-dibromophenol, a naturally occurring marine metabolite and environmental contaminant . As a stable isotope-labeled internal standard (SIL-IS), it is specifically designed for quantitative analysis of 2,6-dibromophenol in complex matrices using mass spectrometry (MS)-based detection methods . The compound possesses an isotopic enrichment of 98 atom% D and a molecular weight of 254.92 g/mol, providing a +3 Da mass shift relative to the unlabeled analyte . This product is exclusively intended for research and analytical applications in environmental monitoring, food safety, and metabolic studies.

Why Unlabeled or Alternative Bromophenol Standards Cannot Replace 2,6-Dibromophenol-d3 in Quantitative MS


Generic substitution of 2,6-Dibromophenol-d3 with unlabeled 2,6-dibromophenol or other bromophenol isomers is analytically unsound. Unlabeled standards cannot be distinguished from endogenous analyte in mass spectrometry, precluding their use as internal standards for accurate quantification [1]. Furthermore, different bromophenol isomers exhibit distinct chromatographic retention times (e.g., 2,6-dibromophenol elutes at 7.86 min vs. 2,4-dibromophenol at 6.50 min under identical conditions) and varying ionization efficiencies, leading to systematic quantification errors if misapplied [2]. The +3 Da mass shift provided by deuteration at positions 3, 4, and 5 is critical for avoiding spectral overlap and ensuring reliable isotope dilution mass spectrometry (IDMS) performance .

Quantitative Differentiation Evidence for 2,6-Dibromophenol-d3 (CAS 1219803-14-1) vs. Comparators


Isotopic Enrichment and Purity: 98 atom% D, 99.6% Chemical Purity

2,6-Dibromophenol-d3 is supplied with a certified isotopic enrichment of 98 atom% D and a minimum chemical purity of 99.6% . This exceeds the industry-recommended threshold of >98 atom% D for deuterated internal standards intended for high-sensitivity LC-MS/MS quantitation [1]. Lower-enrichment deuterated standards (e.g., 97 atom% D) may exhibit significant unlabeled analyte contamination, compromising method accuracy and requiring higher spiking concentrations [2].

Stable Isotope Labeling Mass Spectrometry Analytical Chemistry

Mass Spectral Resolution: +3 Da Shift Minimizes Isotopic Interference

The incorporation of three deuterium atoms in 2,6-Dibromophenol-d3 results in a molecular weight of 254.92 g/mol, providing a +3 Da mass shift relative to the unlabeled analyte (251.90 g/mol) . This mass difference exceeds the minimum recommended Δm ≥ +3 Da for deuterated internal standards used in LC-MS to avoid isotopic peak overlap from the analyte's natural abundance M+1 and M+2 isotopes [1]. In contrast, mono-deuterated (d1) or di-deuterated (d2) analogues may exhibit spectral interference, reducing quantitative accuracy.

Mass Spectrometry Isotope Dilution Internal Standard

Analytical Performance: Enables Trace-Level Detection at 0.5 ng/L in Water

In a validated GC-MS method, 2,6-Dibromophenol-d3 was employed as an internal standard to quantify 2,6-dibromophenol in water at taste threshold concentrations as low as 0.5 ng/L [1]. This method achieved repeatabilities of ≤14% RSD at 1 ng/L and ≤9% RSD at 10–1000 ng/L, with recoveries ranging from 91% to 97% [1]. In comparison, a method for seafood analysis using 13C6-labeled bromophenol internal standards achieved a limit of quantification (LOQ) of 0.05 ng/g [2], highlighting the comparable sensitivity achievable with deuterated vs. 13C-labeled standards.

Environmental Analysis Trace Detection GC-MS

Chromatographic Differentiation from Positional Isomers: 2,6- vs. 2,4-Dibromophenol

Under standardized HPLC-DAD conditions, 2,6-dibromophenol exhibits a retention time of 7.86 minutes, which is distinctly different from its positional isomer 2,4-dibromophenol at 6.50 minutes [1]. This 1.36-minute difference confirms that 2,6-Dibromophenol-d3 (which co-elutes with its unlabeled counterpart) is not interchangeable with deuterated 2,4-dibromophenol-d3 as an internal standard for 2,6-dibromophenol quantification. Both isomers share the same detection limit (1.99 μM), but the 2,6-isomer exhibits a unique UV λmax at 290 nm compared to 280 nm for the 2,4-isomer [1].

Isomer Separation Chromatography Environmental Monitoring

Stability Profile: Validated 3-Year Storage Under Recommended Conditions

2,6-Dibromophenol-d3 is stable for a minimum of three years when stored under recommended conditions (room temperature), after which re-analysis for chemical purity is advised . This stability period is consistent with best practices for deuterated analytical standards . In contrast, unlabeled 2,6-dibromophenol may undergo degradation or bromine exchange under similar storage conditions without proper stabilization, potentially compromising its utility as a quantitative reference material.

Stability Storage Quality Control

Primary Research and Industrial Application Scenarios for 2,6-Dibromophenol-d3 (CAS 1219803-14-1)


Quantitative Analysis of Taste and Odor Compounds in Drinking Water

2,6-Dibromophenol-d3 is the internal standard of choice for quantifying 2,6-dibromophenol at sub-ng/L concentrations in water using GC-MS following in situ acetylation and purge-and-trap concentration. Its +3 Da mass shift and 98 atom% D enrichment ensure accurate isotope dilution quantification at taste threshold levels (0.5 ng/L) [1].

Monitoring Bromophenol Uptake and Flavor Profiles in Aquaculture Products

As a stable isotope-labeled analogue, 2,6-Dibromophenol-d3 enables accurate quantification of 2,6-dibromophenol in seafood matrices (fish and prawns) at concentrations as low as 0.05 ng/g. This is critical for studies correlating bromophenol levels with desirable marine flavors in farmed vs. wild-caught species [2].

Environmental Fate and Metabolism Studies of Brominated Flame Retardants

2,6-Dibromophenol is a known degradation product and metabolite of brominated flame retardants such as TBBPA. 2,6-Dibromophenol-d3 serves as an essential internal standard for LC-MS/MS methods tracking the biotransformation and environmental distribution of these compounds in soil, sediment, and biota [3].

Method Development and Validation for Bromophenol Isomer Resolution

Given the distinct chromatographic retention time of 2,6-dibromophenol (7.86 min) relative to its 2,4-isomer (6.50 min), 2,6-Dibromophenol-d3 is used to validate separation methods and confirm peak identity in complex environmental extracts where multiple bromophenol congeners may co-occur [4].

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